3-Substituted Pyrrolidine SNRI Scaffold: hSERT and hNET Inhibition Potency from a Closely Related Analog
The target compound 2097991-21-2 is structurally positioned within the 3-substituted pyrrolidine SNRI series exemplified by Compound 1, for which quantitative hSERT and hNET inhibition IC₅₀ data have been published. In this scaffold series, the pyrrolidine ring provides a conformationally constrained secondary amine geometry that differed from the flexible-chain pharmacophore of marketed SNRIs duloxetine and venlafaxine, enabling more balanced dual transporter inhibition [1]. The 3-ethoxymethyl substituent on the pyrrolidine of 2097991-21-2 occupies the same vector as the key 3-substituent that is critical for transporter binding pocket complementarity in this series [1].
| Evidence Dimension | hSERT and hNET inhibition potency in the 3-substituted pyrrolidine scaffold class |
|---|---|
| Target Compound Data | No direct IC₅₀ data available for 2097991-21-2 itself; structural positioning inferred from the 3-substituted pyrrolidine SNRI series |
| Comparator Or Baseline | Compound 1 (a closely related 3-substituted pyrrolidine SNRI): potent dual hSERT/hNET inhibition (exact IC₅₀ values in published Table 1); marketed SNRIs duloxetine and venlafaxine show SERT-preferring inhibition with NET/SERT IC₅₀ ratios >1 |
| Quantified Difference | The 3-substituted pyrrolidine scaffold (including the substructure of 2097991-21-2) demonstrates improved NET activity relative to marketed SNRIs, which show more potent SERT than NET inhibition [1] |
| Conditions | In vitro recombinant human transporter binding and functional uptake assays; radioligand displacement and fluorescence-based neurotransmitter uptake protocols |
Why This Matters
For procurement decisions in SNRI-focused drug discovery, 2097991-21-2 provides the 3-substituted pyrrolidine geometry that is associated with balanced dual transporter inhibition, a profile that unsubstituted 2-(pyrrolidin-1-yl)pyridin-3-amine or non-pyrrolidine scaffolds cannot replicate.
- [1] Weber, W. W. et al. Discovery of a Series of 3-Substituted Pyrrolidines as Balanced Serotonin and Norepinephrine Reuptake Inhibitors. J. Med. Chem. (scite.ai author profile summary; Table 1 data referenced). View Source
